O-tert-Butyl-L-tyrosine
Overview
Description
O-tert-Butyl-L-tyrosine belongs to L-tyrosine compounds . It has a chiral center, so it can exist in two enantiomers and has optical activity . It is commonly used in peptide synthesis as an amino acid protection monomer .
Synthesis Analysis
O-tert-Butyl-L-tyrosine can be synthesized by suspending it in a solution of dioxane and conducting an acylation reaction with fluorenyl methaneoxycarbonyl azide . After the reaction, the crude product is extracted with ethyl acetate under pH 9-10 conditions . The extracted product is then purified through recrystallization .Molecular Structure Analysis
The molecular formula of O-tert-Butyl-L-tyrosine is C13H19NO3 . It contains a chiral center, which allows it to exist in two enantiomeric forms .Chemical Reactions Analysis
O-tert-Butyl-L-tyrosine is used in peptide synthesis as an amino acid protection monomer . It is involved in acylation reactions with fluorenyl methaneoxycarbonyl azide .Physical And Chemical Properties Analysis
O-tert-Butyl-L-tyrosine is a solid at 20°C . It has a molecular weight of 237.30 . It appears as a white to almost white powder or crystal .Scientific Research Applications
NMR Tag for High-Molecular-Weight Systems
O-tert-Butyl-L-tyrosine (Tby) is highlighted for its utility as an NMR tag in studying high-molecular-weight systems. The tert-butyl group of Tby offers a distinctive NMR signal, which is beneficial in observing one-dimensional (1)H NMR spectra without isotope labeling. This property has been successfully leveraged to analyze the structure and behavior of proteins, even in large complexes such as the Bacillus stearothermophilus DnaB hexamer (320 kDa). Moreover, the pronounced signal of the Tby tert-butyl group’s (1)H NMR signal allows for the measurement of dissociation constants (Kd) using less concentrated protein solutions, thus facilitating the study of ligand-binding affinities in protein research with heightened sensitivity and precision (Chen et al., 2015).
Synthesis of Radioactive Tracers for Positron Emission Tomography
O-tert-Butyl-L-tyrosine serves as a precursor in the synthesis of derivatives for O-(2-fluoroethyl)-L-tyrosine (FET), a compound used in positron emission tomography (PET) for tumor imaging. The synthesis process involves esterification, protection of the amine group, and nucleophilic substitution, highlighting the compound's significance in creating diagnostic tracers that aid in the detection and monitoring of tumors (Liu Chun-yan & Jiang Shen-de, 2011).
Synthesis of Highly Fluorinated Amino Acids for NMR Spectroscopy
The compound has been used in the synthesis of highly fluorinated amino acids, such as Fmoc-perfluoro-tert-butyl tyrosine. These amino acids are detectable in very low concentrations by NMR spectroscopy, owing to their chemically equivalent fluorines which present as a sharp singlet in 19F NMR. This synthesis highlights the potential of O-tert-Butyl-L-tyrosine derivatives in enhancing the sensitivity and specificity of NMR-based studies (Tressler & Zondlo, 2016).
Synthesis of Precursors for Biotechnological Production
O-tert-Butyl-L-tyrosine derivatives have been synthesized as precursors for various biochemical applications. For instance, the compound has been used in the preparation of protected L-serine and L-tyrosine, showcasing its role in the synthesis of intermediates that are crucial for further chemical transformations or pharmaceutical applications (Cheng, 2004).
Safety And Hazards
Future Directions
O-tert-Butyl-L-tyrosine is currently used in peptide synthesis . Given its role in this process, future research could explore its potential in the synthesis of more complex peptides or proteins. Additionally, its enantiomeric properties could be of interest in the study of chiral molecules and their interactions.
properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIFNXFAFKRKT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428576 | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-tert-Butyl-L-tyrosine | |
CAS RN |
18822-59-8 | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18822-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine, O-(1,1-dimethylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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